

An In-depth Technical Guide to (4-methoxy-2-methylphenyl)methanol

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Compound of Interest

Compound Name: *4-Methoxy-2-methylbenzyl alcohol*

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Introduction

(4-methoxy-2-methylphenyl)methanol, a substituted benzyl alcohol, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its distinct substitution pattern on the aromatic ring, featuring both a methoxy and a methyl group, offers unique electronic and steric properties that can be exploited in the design of target-specific molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties

The IUPAC name for **4-Methoxy-2-methylbenzyl alcohol** is (4-methoxy-2-methylphenyl)methanol. This compound is a derivative of benzyl alcohol with a methoxy group at the C4 position and a methyl group at the C2 position of the benzene ring. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
IUPAC Name	(4-methoxy-2-methylphenyl)methanol	N/A
CAS Number	52289-55-1	N/A
Molecular Formula	C ₉ H ₁₂ O ₂	N/A
Molecular Weight	152.19 g/mol	N/A
Boiling Point	262-267 °C (for the corresponding aldehyde)	
Density	1.107 g/mL at 25 °C (for the corresponding aldehyde)	

Note: Experimental data for the boiling point and density of (4-methoxy-2-methylphenyl)methanol are not readily available in the searched literature. The data provided is for the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde, and should be considered as an estimate.

Experimental Protocols

A common and effective method for the synthesis of (4-methoxy-2-methylphenyl)methanol is the reduction of the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde.

Synthesis of (4-methoxy-2-methylphenyl)methanol via Reduction of 4-methoxy-2-methylbenzaldehyde

Materials:

- 4-methoxy-2-methylbenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

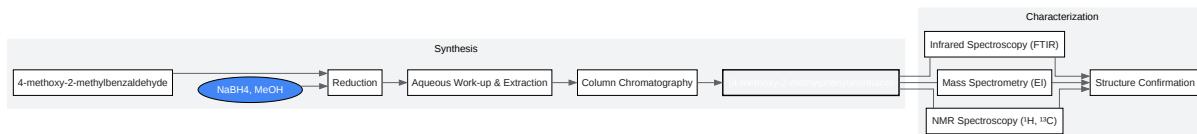
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equivalent) in methanol.
- Reduction: Cool the solution in an ice bath to 0 °C. To this stirred solution, add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
- Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude (4-methoxy-2-methylphenyl)methanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl

acetate in hexanes) to afford the pure product.

Characterization Protocols

- ^1H NMR Spectroscopy: The proton NMR spectrum of a related isomer, (4-methoxyphenyl)methanol, in CDCl_3 shows characteristic signals for the aromatic protons as two doublets around δ 6.9 ppm.[1] The methylene protons of the alcohol appear as a singlet around δ 4.7 ppm, and the methoxy protons as a singlet around δ 3.6 ppm.[1] The alcohol proton itself typically appears as a broad singlet. For (4-methoxy-2-methylphenyl)methanol, one would expect to see additional signals corresponding to the methyl group on the aromatic ring and a different splitting pattern for the aromatic protons due to the change in symmetry.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum of (4-methoxyphenyl)methanol displays six distinct peaks, indicating the symmetry of the molecule.[1] Key signals include those for the methoxy carbon around 56 ppm and the methylene carbon at approximately 71 ppm.[1] The aromatic carbons resonate in the region of δ 128-161 ppm.[1] For (4-methoxy-2-methylphenyl)methanol, more than six aromatic signals would be expected due to the lower symmetry.
- Electron Ionization (EI) Mass Spectrometry: The mass spectrum of the related (4-methoxyphenyl)methanol shows a prominent molecular ion peak (M^+) at $m/z = 138$, which is also the base peak.[1] Characteristic fragmentation includes the loss of a hydrogen atom ($\text{M}-1$) to give a peak at $m/z = 137$, and the loss of a hydroxyl radical ($\text{M}-17$) resulting in a peak at $m/z = 121$.[1] For (4-methoxy-2-methylphenyl)methanol (MW = 152.19), the molecular ion peak is expected at $m/z = 152$. Fragmentation patterns would likely involve the loss of a methyl group from the aromatic ring or the methoxy group, and the loss of the hydroxymethyl group.
- The IR spectrum of an alcohol is characterized by a broad O-H stretching band in the region of 3200-3600 cm^{-1} . Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm^{-1} . The C-O stretching of the alcohol will appear in the 1000-1260 cm^{-1} region. For (4-methoxy-2-methylphenyl)methanol, one would also expect to see characteristic peaks for the C-O-C stretch of the methoxy group and C-H bending vibrations for the aromatic ring and the methyl group. The IR spectrum of the related compound (4-methoxyphenyl)methanol is consistent with an aromatic alcohol containing an ether linkage.[1]

Synthesis and Characterization Workflow



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Synthesis and Characterization Workflow

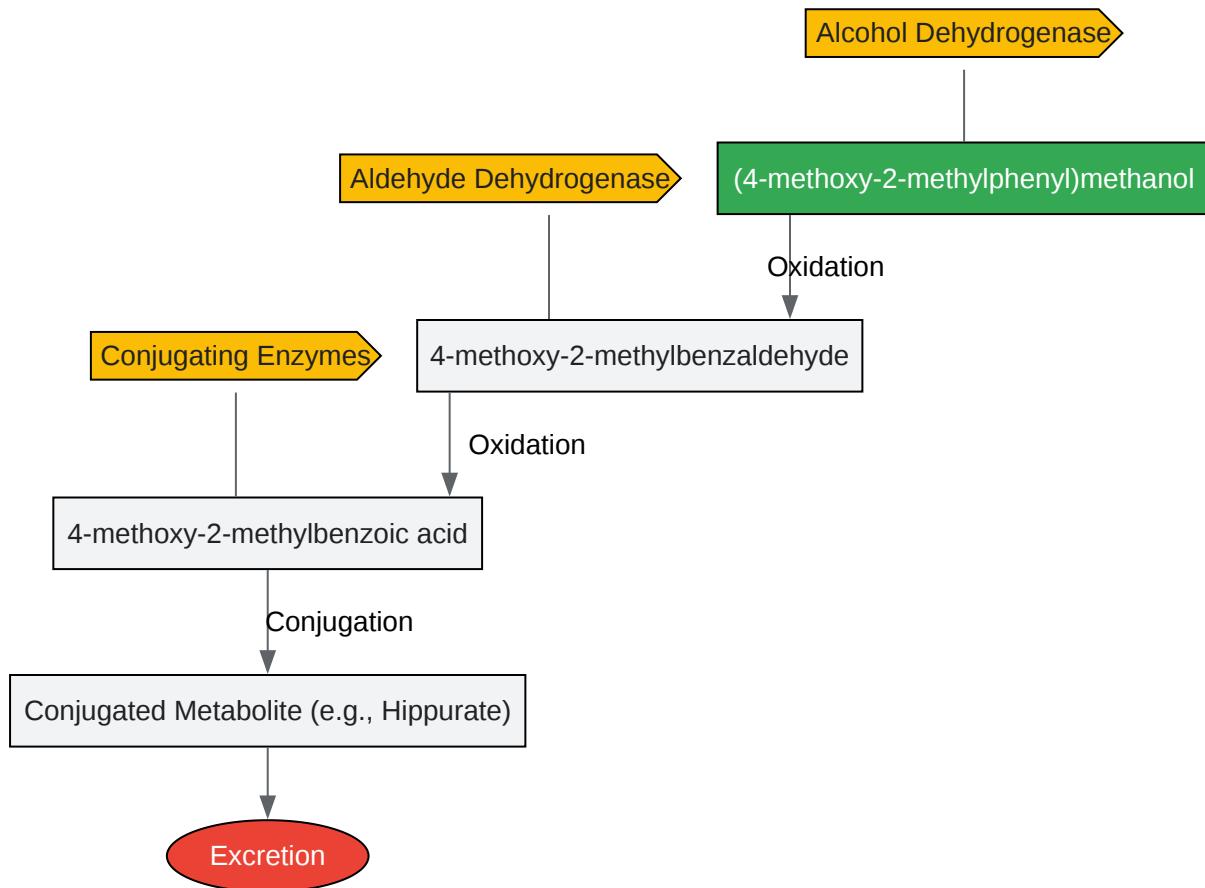
Biological Significance and Potential Signaling Pathways

While specific signaling pathways for (4-methoxy-2-methylphenyl)methanol are not extensively documented in the current literature, the metabolism of benzyl alcohols, in general, provides a framework for understanding its likely biological fate. In biological systems, benzyl alcohols are typically metabolized to facilitate their excretion.

The primary metabolic pathway for benzyl alcohol involves oxidation to the corresponding benzoic acid, which is then often conjugated with glycine to form hippuric acid and excreted.^[2] In prokaryotic systems, such as *Pseudomonas putida*, benzyl alcohol can be metabolized via benzaldehyde and benzoate to catechol, which then enters the ortho-cleavage pathway.^{[3][4]}

Given its structure, (4-methoxy-2-methylphenyl)methanol would likely undergo a similar metabolic transformation. The alcohol moiety is susceptible to oxidation by alcohol dehydrogenases to form 4-methoxy-2-methylbenzaldehyde, which can be further oxidized by aldehyde dehydrogenases to 4-methoxy-2-methylbenzoic acid. This carboxylic acid can then

be conjugated, for instance with glycine or glucuronic acid, to form a more water-soluble metabolite for excretion.



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Proposed Metabolic Pathway

The introduction of methoxy and methyl groups on the benzyl alcohol scaffold can influence its metabolic rate and pathway preference, as well as its interaction with biological targets. These substitutions can affect the compound's lipophilicity and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For drug development

professionals, understanding these metabolic pathways is crucial for predicting the *in vivo* behavior of derivatives of (4-methoxy-2-methylphenyl)methanol and for designing molecules with improved metabolic stability and desired biological activity.

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